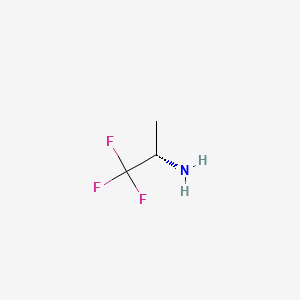
(S)-1,1,1-trifluoropropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,1,1-trifluoropropan-2-amine is a useful research compound. Its molecular formula is C3H6F3N and its molecular weight is 113.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-1,1,1-trifluoropropan-2-amine, and how is enantiomeric purity ensured?
The synthesis typically involves asymmetric catalysis or resolution of racemic mixtures. For example, enantioselective reduction of trifluoromethyl ketones using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer with >90% enantiomeric excess (ee) . Purification via chiral chromatography (e.g., using amylose- or cellulose-based columns) or crystallization of diastereomeric salts (e.g., with tartaric acid derivatives) is critical to achieve high purity (>99% ee) .
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation from moisture or light. Stability studies indicate a shelf life of ≥12 months under these conditions .
Q. What analytical techniques are used to confirm the structure of this compound?
- NMR Spectroscopy : 1H and 19F NMR verify substituent positions and fluorine coupling patterns .
- X-ray Crystallography : Resolves absolute configuration and spatial arrangement .
- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .
Advanced Research Questions
Q. How does the (S)-enantiomer’s configuration influence its biological activity compared to the (R)-form?
Computational and experimental studies show enantiomer-specific interactions. For instance, this compound exhibits higher binding affinity to microtubule-associated proteins (ΔG = −8.2 kcal/mol) than the (R)-enantiomer (ΔG = −7.5 kcal/mol), attributed to steric complementarity in hydrophobic pockets . Pharmacological assays in neurodegenerative models further validate this selectivity .
Q. What computational methods are employed to predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes. Matched molecular pair (MMP) analyses compare binding energy differentials between enantiomers at target sites (e.g., vinca alkaloid domains in tubulin) .
Q. How can contradictory data on the compound’s pharmacological efficacy be resolved?
- Dose-Response Studies : Assess activity across concentrations (e.g., IC50 values in enzyme inhibition).
- Structural Analog Comparison : Evaluate substituent effects (e.g., replacing CF3 with CH3 reduces potency by 10-fold) .
- Meta-Analysis : Pool data from orthogonal assays (e.g., SPR, cell-based viability) to identify outliers .
Q. What role does the trifluoromethyl group play in modulating reactivity and bioavailability?
The CF3 group enhances metabolic stability (reduces CYP450-mediated oxidation) and increases lipophilicity (logP = 1.2 vs. 0.5 for non-fluorinated analogs), improving blood-brain barrier penetration . Electronic effects also polarize the amine group, facilitating hydrogen-bond interactions in target binding .
Q. How are salt forms (e.g., hydrochloride) synthesized, and what advantages do they offer?
Salts are formed by reacting the free base with HCl in anhydrous ether. The hydrochloride salt improves crystallinity (melting point = 180–182°C) and aqueous solubility (25 mg/mL vs. 5 mg/mL for free base), aiding formulation for in vivo studies .
Q. Key Methodological Recommendations
- Enantiomeric Analysis : Use chiral HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .
- Biological Assays : Pair SPR (surface plasmon resonance) with cell-based models to validate target engagement .
Propiedades
IUPAC Name |
(2S)-1,1,1-trifluoropropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3N/c1-2(7)3(4,5)6/h2H,7H2,1H3/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLKBMPULDPTA-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













